![molecular formula C14H11ClN4O4 B2607368 [3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid CAS No. 1987112-36-6](/img/structure/B2607368.png)
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid” is a complex organic molecule. It has a molecular formula of C14H11ClN4O4 and a molecular weight of 334.71454 . The compound contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It includes a 1,2,4-oxadiazole ring attached to a 3-chlorophenyl group, a 6-oxo-5,6-dihydropyridazin-1(4H)-yl group, and an acetic acid group .科学的研究の応用
Synthesis and Insecticidal Activity
One research avenue explores the synthesis of oxadiazole derivatives, like the synthesis of a number of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, highlighting their potential insecticidal activities. These compounds were synthesized starting from readily available chloromethylpyridines, through a series of reactions involving esterification, hydrazinolysis, and finally, reaction with aroyl chlorides to yield the desired oxadiazole derivatives (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).
Anticancer and Antioxidant Activities
Another significant area of research involves the design, synthesis, and evaluation of novel compounds for anticancer and antioxidant activities. For instance, α-aminophosphonates based on the quinazolinone moiety have shown promising results against various cancer cell lines and exhibited significant antioxidant properties. The structural and biological evaluations of these compounds have been supported by DFT calculations and spectral data, providing insights into their potential as anticancer agents (Awad, Abdel-Aal, Atlam, & Hekal, 2018).
Heterocyclic Compounds Synthesis
Research on the synthesis of new heterocyclic fused rings compounds based on 1,3,4-oxadiazole shows the versatility of these compounds in generating diverse molecular structures. These synthetic efforts have led to the creation of compounds with potential applications in various fields, characterized by techniques such as FTIR, H-NMR, C-NMR, and CHNS analysis (Abbas, Hussain, & Shakir, 2017).
Antimicrobial Agents Synthesis
The synthesis of formazans from Mannich base of thiadiazole derivatives and their evaluation as antimicrobial agents represent another area of application. These compounds, synthesized through various chemical reactions, have shown moderate activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Efficient Synthesis of Oxadiazoles
Efforts to develop efficient synthesis methods for oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker have also been documented. These synthesis strategies not only offer a novel approach to generating oxadiazole derivatives but also open up new pathways for the exploration of their applications in various scientific domains (Kudelko & Jasiak, 2013).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. Given the wide range of activities associated with oxadiazole compounds , this compound could have potential applications in various fields, including medicinal chemistry.
特性
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O4/c15-9-3-1-2-8(6-9)13-16-14(23-18-13)10-4-5-11(20)19(17-10)7-12(21)22/h1-3,6H,4-5,7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRNKXSNMSVYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2607287.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2607289.png)
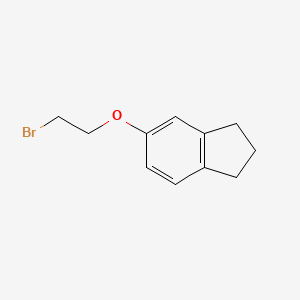
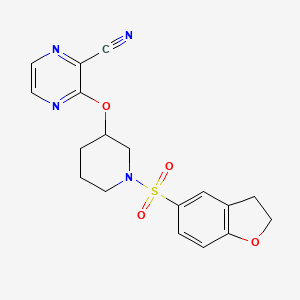
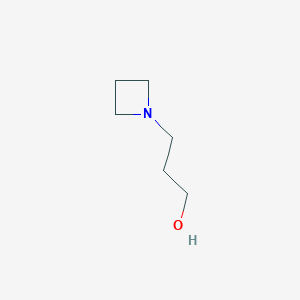
![4-(N,N-dimethylsulfamoyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2607297.png)
![(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2607300.png)
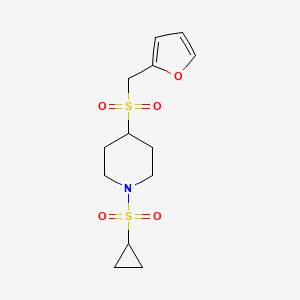
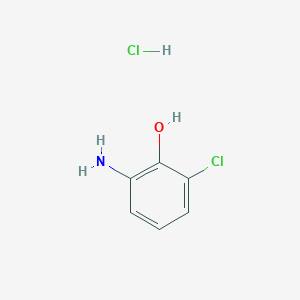
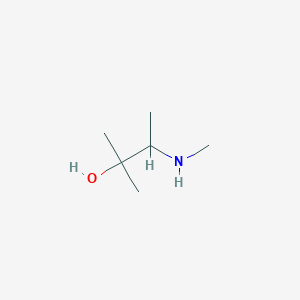

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2607306.png)
![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2607307.png)

